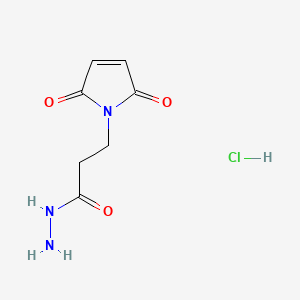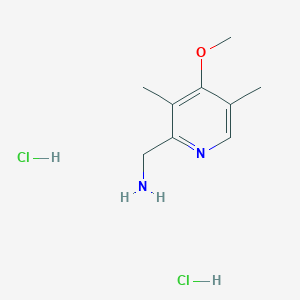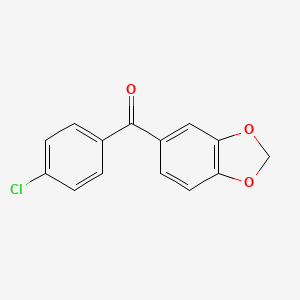![molecular formula C16H18N2O3 B1418509 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218557-77-7](/img/structure/B1418509.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Übersicht
Beschreibung
The compound “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1155616-11-7 . It has a molecular weight of 286.33 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxylic acid . The InChI code is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 286.33 .Wissenschaftliche Forschungsanwendungen
Discovery and Optimization
Research into similar compounds, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, reveals a framework for discovering potent inhibitors for various enzymes and receptors. These studies emphasize the importance of specific functional groups and their configurations for achieving high potency and selectivity, potentially guiding the optimization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid for targeted applications (R. K. Thalji et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of compounds with similar structures, such as 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrate potential antimicrobial activities. These compounds, through their structural features, offer insights into designing derivatives of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid with antimicrobial properties (S. Vankadari et al., 2013).
Catalysis
Fe3O4-PPCA nanoparticles, functionalized with similar piperidine derivatives, highlight the application of such compounds in catalysis, enabling efficient synthesis of organic compounds. This suggests that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid could be modified for use in nanomagnetic reusable catalysts for various synthetic applications (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Anticancer Activity
The exploration of novel 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents suggests a methodology for synthesizing and evaluating the biological activities of structural variants. This approach could be applied to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, potentially unveiling anticancer properties (Rahul P. Jadhav et al., 2017).
Spectroscopic and Quantum Mechanical Studies
Research into the spectroscopic properties and quantum mechanical analysis of similar compounds, like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provides a foundation for understanding the electronic structure, reactivity, and potential biological activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid. These studies could inform the development of novel pharmaceuticals or materials (P. Devi et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds containing oxazole and imidazole moieties have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the oxazole ring is a crucial structural component in many bioactive molecules, contributing to their binding affinity and specificity . Similarly, imidazole-containing compounds are known for their broad range of chemical and biological properties .
Biochemical Pathways
Oxazole and imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability, which can be inferred from its structural features, are crucial factors influencing its bioavailability .
Result of Action
Compounds containing oxazole and imidazole moieties have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Eigenschaften
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)14-8-4-5-9-18(14)10-13-11-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNHKUYOVVRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



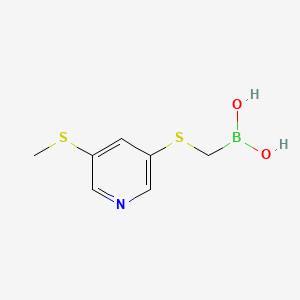
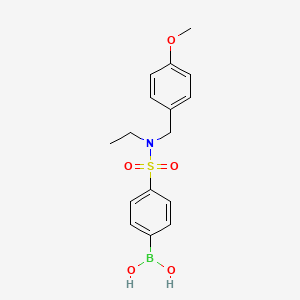
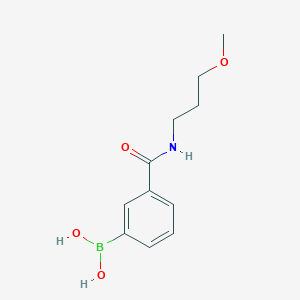
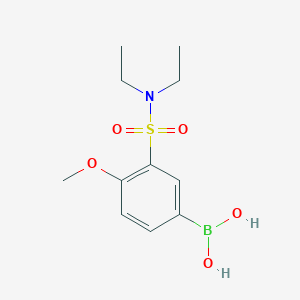

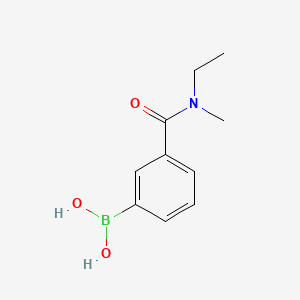
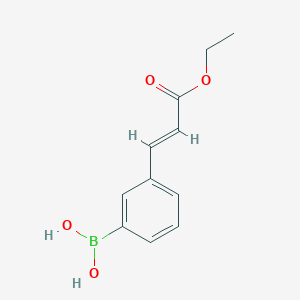
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
